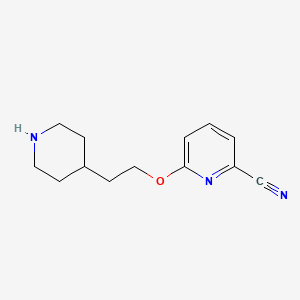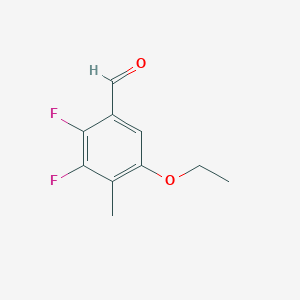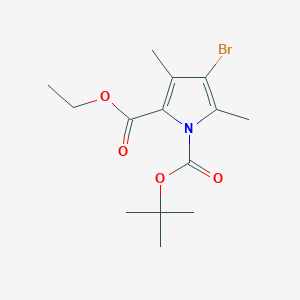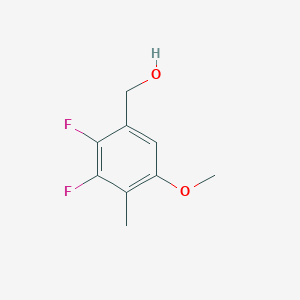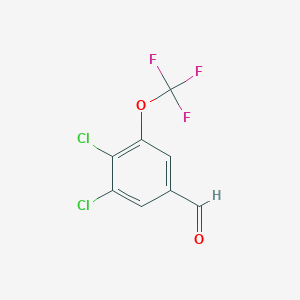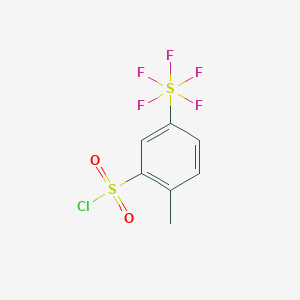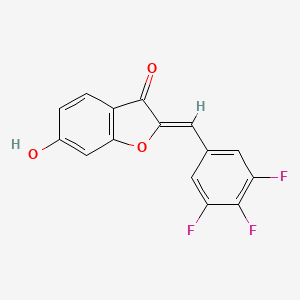![molecular formula C17H23BN2O2 B1406425 1-(1-フェニルエチル)-4-(4,4,5,5-テトラメチル-[1,3,2]ジオキサボロラン-2-イル)-1H-ピラゾール CAS No. 1430750-33-6](/img/structure/B1406425.png)
1-(1-フェニルエチル)-4-(4,4,5,5-テトラメチル-[1,3,2]ジオキサボロラン-2-イル)-1H-ピラゾール
説明
1-(1-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (ETMP) is a novel organoboron compound with a unique structure that has been the subject of recent scientific research. Due to its unique properties, ETMP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
科学的研究の応用
自己修復ポリマー
ジオキサボロラン化合物は、自己修復ポリマーの合成に使用されてきました。 これらのポリマーは、ボロン酸エステル結合を含んでおり、損傷後に自己修復することができます。これは、さまざまな業界で使用される材料の寿命を延ばすのに特に役立ちます .
鈴木クロスカップリング反応
ジオキサボロラン化合物に関連するシリル保護ジオキサボリナンは、パラジウム触媒クロスカップリング反応に適用されてきました。 これらの反応は、複雑な有機分子を作成する上で基本的なものであり、医薬品や農薬にしばしば使用されます .
ビトリマー
ジオキサボロラン共有結合は、永続的なポリマーネットワークであるビトリマーに組み込まれています。 ビトリマーは、熱可塑性プラスチックの加工性と熱硬化性樹脂の耐久性を兼ね備えており、製造および材料科学において貴重です .
特性
IUPAC Name |
1-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BN2O2/c1-13(14-9-7-6-8-10-14)20-12-15(11-19-20)18-21-16(2,3)17(4,5)22-18/h6-13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRNICKGRPOILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





